

Application Notes and Protocols for JNK-IN-8 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinase (JNK), in preclinical mouse models. This document outlines its mechanism of action, summarizes key dosage and efficacy data, and provides detailed protocols for its application in cancer and inflammation research.

Introduction to JNK-IN-8

JNK-IN-8 is a highly selective, covalent inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2] It functions by irreversibly binding to a conserved cysteine residue within the ATP-binding site of the kinases (Cys116 in JNK1/JNK2 and Cys154 in JNK3), thereby blocking the phosphorylation of direct substrates like c-Jun.[2][3][4] Due to the central role of the JNK signaling pathway in cellular processes such as proliferation, inflammation, and apoptosis, JNK-IN-8 serves as a critical tool for investigating JNK-dependent phenomena and as a potential therapeutic agent.[1][5] Dysregulation of JNK signaling is associated with various pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[1]

Recent studies have also uncovered a novel, JNK-independent mechanism of action for JNK-IN-8 in triple-negative breast cancer (TNBC). In this context, JNK-IN-8 inhibits the mTOR pathway, leading to the activation of transcription factors TFEB and TFE3, which in turn promotes lysosome biogenesis and autophagy, ultimately suppressing tumor growth.[3]



Data Presentation

The following tables summarize the quantitative data for JNK-IN-8 from various preclinical studies, providing a reference for experimental design.

Table 1: JNK-IN-8 Dosages and Administration in Mouse Models



Mouse Model	Dosage	Administr ation Route	Dosing Frequenc y	Vehicle	Key Findings	Referenc e
Triple- Negative Breast Cancer (TNBC) PDX	20 mg/kg	Intraperiton eal (i.p.)	Not specified	Not specified	Slowed patient-derived xenograft tumor growth.	[3]
Pancreatic Ductal Adenocarci noma (PDAC) Xenograft	30 mg/kg	Intraperiton eal (i.p.)	2x per week	15% Tween80 in sterile water	Enhanced FOLFOX chemother apy efficacy and inhibited tumor growth.	[6]
TNBC Xenograft (MDA-MB- 231)	25 mg/kg	Not specified	Daily	2% ethanol and 5% Tween-80	In combinatio n with lapatinib, significantl y slowed tumor growth.	[2]
Acute Lung Injury (LPS- induced)	Not specified	Not specified	Not specified	Not specified	Attenuated inflammation and oxidative stress.	[7]



General In Vivo Model (C57BL/6 mice)	10 mg/kg	Intraperiton eal (i.p.)	Not specified	Not specified	Potent JNK inhibition observed.	[8]
Brain Injury Model (KM mice)	3 μg/μL	Injection	Not specified	DMSO	Reduced neuronal apoptosis.	[4]

Table 2: In Vitro Efficacy of JNK-IN-8

Cell Line / Model	Assay Type	Concentration Range	Key Findings	Reference
TNBC Cell Lines (MDA-MB-231, etc.)	Cell Viability (CellTiter-Glo)	0.88–5 μM (72h)	Concentration- dependent decrease in cell viability.	[3]
TNBC Cell Lines	Clonogenic Assay	1–5 μM (72h)	Inhibited colony formation.	[3]
TNBC Patient- Derived Organoids	Cell Viability (CellTiter-Glo 3D)	0.16–10 μM (5 days)	Reduced organoid viability and led to disintegration.	[3]
HeLa and A375 Cells	c-Jun Phosphorylation Inhibition	EC50: 486 nM (HeLa), 338 nM (A375)	Potent inhibition of the direct JNK substrate.	[8]
MDA-MB-231 Cells	c-Jun Phosphorylation Inhibition	1 μΜ - 5 μΜ	1 μM reduced p- c-Jun by ~60%; 5 μM reduced it by ~80%.	[2]

Table 3: JNK-IN-8 IC50 Values



Target	IC50 (nM)	Reference
JNK1	4.67	[1]
JNK2	18.7	[1]
JNK3	0.98	[1]

Experimental Protocols

Protocol 1: Preparation and Administration of JNK-IN-8 for In Vivo Studies

This protocol describes the preparation of JNK-IN-8 for intraperitoneal injection in mice, adapted from methodologies used in cancer xenograft models.[2][6]

Materials:

- JNK-IN-8 powder (e.g., MedChemExpress, Selleck Chemicals)[6][8]
- Dimethyl sulfoxide (DMSO), sterile
- Tween-80
- Polyethylene glycol 300 (PEG300) (Optional)
- Sterile 0.9% Saline or ddH₂O
- · Sterile microcentrifuge tubes and syringes

Procedure:

- Stock Solution Preparation (in DMSO):
 - \circ Prepare a high-concentration stock solution of JNK-IN-8 in DMSO. For example, to make a 10 mM stock, dissolve 1 mg of JNK-IN-8 (MW: 507.6 g/mol) in 197 μ L of DMSO.[1]
 - Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[4]



- Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
- Working Solution Formulation for Injection:
 - Method A (Tween-80/Saline):
 - For a final dose of 30 mg/kg in a 20g mouse (0.6 mg dose), dilute the DMSO stock solution.
 - Prepare a vehicle solution of 15% Tween-80 in sterile water.
 - Add the required volume of JNK-IN-8 DMSO stock to the vehicle and vortex thoroughly to create a stable emulsion/solution.
 - The final concentration of DMSO in the injected volume should be kept low (ideally <5%) to avoid toxicity.
 - Method B (DMSO/PEG300/Tween-80/ddH₂O):
 - For a 1 mL working solution, add 50 μ L of a 40 mg/mL DMSO stock solution to 400 μ L of PEG300 and mix.
 - Add 50 μL of Tween-80 to the mixture and mix until clear.
 - Add 500 μL of ddH₂O to bring the final volume to 1 mL.[8]
 - Adjust volumes proportionally based on the required final concentration and number of animals.

Administration:

- Administer the freshly prepared JNK-IN-8 solution to mice via intraperitoneal (i.p.) injection using an appropriate gauge needle (e.g., 27G).
- The injection volume is typically 100-200 μL for an adult mouse.
- Always include a vehicle-only control group in the experimental design.



Protocol 2: Western Blotting for JNK Pathway Inhibition (p-c-Jun)

This protocol is for assessing the pharmacodynamic effect of JNK-IN-8 by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

- Treated cells or homogenized tumor tissue
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-c-Jun (Ser63 or Ser73), anti-c-Jun, anti-p-JNK, anti-JNK, anti-β-actin (loading control)[7]
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Lysate Preparation:
 - Lyse cells or homogenized tissue in ice-cold lysis buffer.
 - Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:



- Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.
- Load samples onto an SDS-PAGE gel and run to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in blocking buffer.
 - Incubate the membrane with the primary antibody (e.g., anti-p-c-Jun) overnight at 4°C,
 diluted according to the manufacturer's recommendation.
 - Wash the membrane 3 times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane 3 times with TBST.

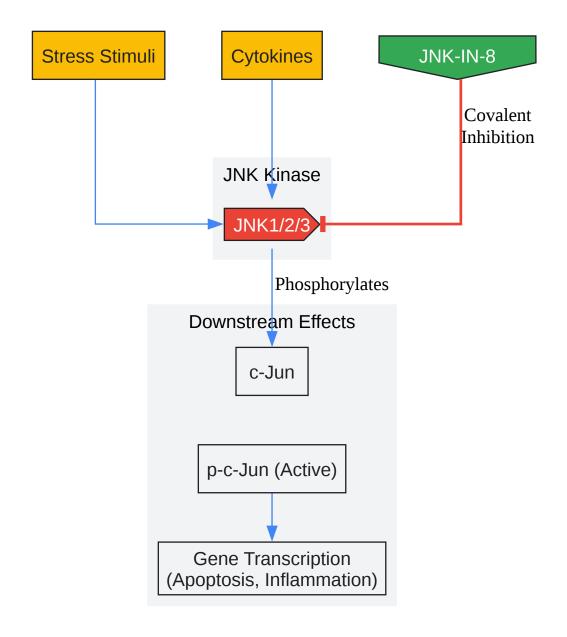
Detection:

- Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Strip and re-probe the membrane for total c-Jun and a loading control (e.g., β-actin) to normalize the data. A significant decrease in the p-c-Jun/total c-Jun ratio indicates successful JNK inhibition.[3]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of JNK-IN-8 and a typical experimental workflow.

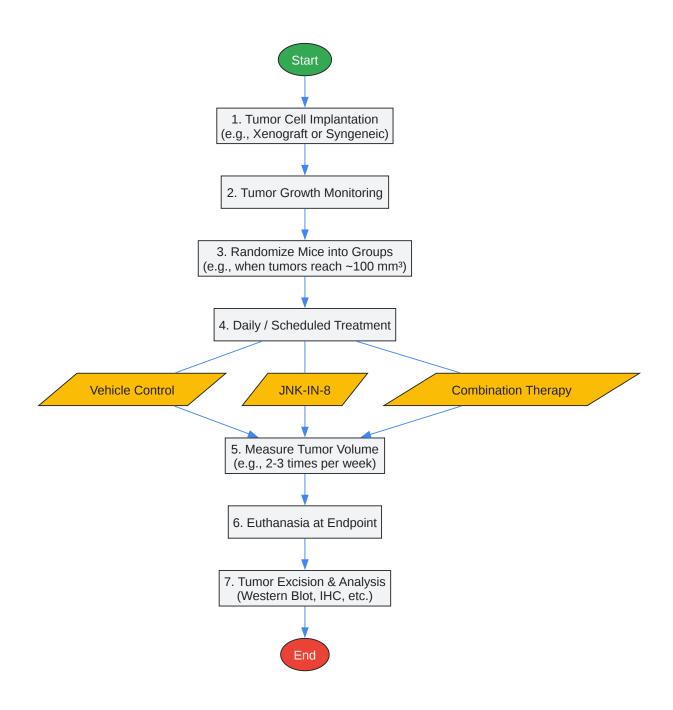




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Caption: JNK-IN-8 mechanism of action.

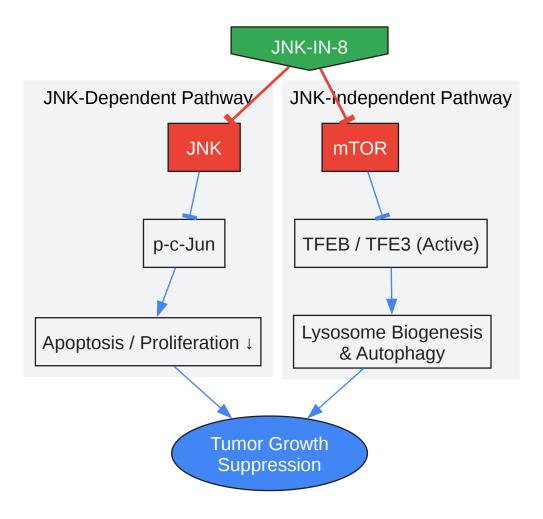




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Caption: In vivo experimental workflow.





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Caption: Dual mechanisms of JNK-IN-8 in TNBC.

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